Home > Products > Screening Compounds P134877 > insulin, tri-Lys-
insulin, tri-Lys- - 12584-78-0

insulin, tri-Lys-

Catalog Number: EVT-1515378
CAS Number: 12584-78-0
Molecular Formula: C28H50N2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Insulin, tri-Lys- is a modified form of insulin that incorporates three lysine residues into its structure. This modification can influence the pharmacokinetics and pharmacodynamics of insulin, potentially enhancing its therapeutic efficacy for diabetes management. Insulin itself is a peptide hormone produced by the pancreas that regulates glucose levels in the blood. The tri-Lys variant is particularly interesting due to its implications in drug formulation and delivery systems.

Source

Insulin, tri-Lys- can be synthesized through various chemical methods or recombinant DNA technology, utilizing Escherichia coli or yeast systems for production. The compound is derived from human insulin, which consists of two chains (A and B) linked by disulfide bonds. Modifications such as the addition of lysine residues are typically performed to improve solubility and stability.

Classification

Insulin, tri-Lys- belongs to the class of peptide hormones and is categorized under insulin analogs. These analogs are designed to mimic or enhance the action of natural insulin while providing specific advantages in terms of absorption rates and duration of action.

Synthesis Analysis

Methods

The synthesis of insulin, tri-Lys- can be achieved using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method enables precise control over the sequence and incorporation of modifications such as additional lysine residues.

  1. Solid-Phase Peptide Synthesis:
    • Amino acids are coupled on a resin support.
    • Protection groups are used to prevent unwanted reactions during synthesis.
    • The final product is cleaved from the resin and purified.
  2. Recombinant DNA Technology:
    • Insulin genes are modified to include sequences coding for additional lysine residues.
    • The modified genes are expressed in bacterial or yeast systems.
    • The resultant protein undergoes purification processes such as chromatography.

Technical Details

The synthesis typically involves:

  • Protecting Groups: Used to shield reactive functional groups during synthesis.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed to isolate the desired insulin derivative from by-products and unreacted starting materials .
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: The addition of three lysine residues increases the molecular weight compared to native insulin, which is approximately 5808 Da.
  • Peptide Bonds: The structure includes multiple peptide bonds formed between amino acids, including the newly added lysine residues.
Chemical Reactions Analysis

Reactions

Insulin, tri-Lys- can participate in various chemical reactions typical of peptides:

  • Hydrolysis: Under acidic or basic conditions, peptide bonds can be cleaved.
  • Modification Reactions: The free amino groups on lysine can react with acylating agents to form amides or other derivatives.

Technical Details

The stability and reactivity of insulin, tri-Lys- depend on factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing storage and formulation conditions .

Mechanism of Action

Process

Insulin, tri-Lys- functions similarly to native insulin by binding to insulin receptors on target cells (e.g., muscle and adipose tissue). This binding activates signaling pathways that facilitate glucose uptake and metabolism.

Data

The presence of additional lysine residues may enhance receptor binding affinity or alter the kinetics of action compared to standard insulin formulations. Studies indicate that modifications can lead to variations in onset time and duration of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enhanced due to additional lysine residues, improving its formulation in aqueous solutions.
  • Stability: Modified insulins often exhibit altered stability profiles under various storage conditions.

Chemical Properties

Relevant analyses often involve assessing these properties through techniques like differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy .

Applications

Scientific Uses

Insulin, tri-Lys- has significant applications in diabetes treatment as an analog that may offer improved pharmacokinetic profiles over traditional insulins. Its enhanced solubility allows for various delivery methods, including subcutaneous injections or potential oral formulations. Research continues into its use in combination therapies with other antidiabetic agents to optimize glycemic control while minimizing side effects .

Structural and Molecular Foundations of Insulin

Primary Structure of Insulin: A- and B-Chain Composition

Insulin is synthesized as a single-chain precursor (preproinsulin) but functions as a two-chain mature hormone. The primary structure of biologically active insulin consists of 51 amino acid residues organized into two distinct polypeptide chains: the A-chain contains 21 residues, while the B-chain comprises 30 residues [2] [5]. These chains are covalently linked through disulfide bonds (discussed in Section 1.2) but exist as separate polypeptides after post-translational processing. The linear sequence of human insulin is highly conserved, with the B-chain beginning with a phenylalanine residue (PheB1) critical for receptor binding, and the A-chain terminating with an asparagine (AsnA21) [10].

Table 1: Amino Acid Sequence of Human Insulin

ChainResidue PositionsSequence
B-chain1-30FVNQHLCGSHLVEALYLVCGERGFFYTPKT
A-chain1-21GIVEQCCTSICSLYQLENYCN

The B-chain contains a central α-helical segment (residues B9-B19), while the A-chain features two anti-parallel α-helices (A1-A8 and A12-A19) connected by a non-helical region containing the intra-chain disulfide bond [5] [10]. This arrangement creates distinct structural domains: the N-terminal region of the A-chain (A1-A8) and the C-terminal segment of the B-chain (B25-B30) form critical components of the receptor-binding surface [10].

Disulfide Bond Architecture and Conformational Dynamics

The tertiary structure of insulin is stabilized by three disulfide bonds that constrain the relative positions of the A- and B-chains [5] [10]:

  • Inter-chain bond: CysA7 - CysB7
  • Inter-chain bond: CysA20 - CysB19
  • Intra-chain bond: CysA6 - CysA11

These covalent bridges create a compact globular structure with the following features [5] [10]:

  • The A6-A11 bond creates a 20-atom ring within the A-chain that stabilizes its fold.
  • The A7-B7 connection anchors the N-terminal region of the A-chain to the central helix of the B-chain.
  • The A20-B19 linkage positions the C-terminal region of the A-chain adjacent to the C-terminal segment of the B-chain.

In pancreatic β-cell storage granules, insulin adopts quaternary structures beyond the monomer [5] [7]:

  • Dimers: Formed through hydrogen bonding between the B24-B28 β-strands of two monomers, creating an anti-parallel β-sheet.
  • Hexamers: Stabilized by 2 Zn²⁺ ions coordinated by HisB10 residues from three dimers, creating a symmetric complex. This assembly allows dense packaging of insulin within secretory granules and modulates its dissolution rate upon release into the bloodstream [5].

Table 2: Insulin Structural Organization Levels

Structure LevelStabilizing ForcesBiological Significance
Monomer3 disulfide bondsReceptor-binding competent form
DimerHydrogen bonds between B-chainsIntermediate in hexamer assembly
HexamerZn²⁺ coordination, hydrophobic interactionsStorage form in secretory granules

Proinsulin Biosynthesis and Post-Translational Processing

Insulin biosynthesis involves a sophisticated proteolytic maturation pathway within pancreatic β-cells [2] [8] [9]:

  • Preproinsulin synthesis: Translation initiates on rough endoplasmic reticulum (ER)-bound ribosomes, producing a 110-amino acid precursor containing:
  • N-terminal signal peptide (24 residues)
  • B-chain (30 residues)
  • Connecting peptide (C-peptide) (31-35 residues)
  • A-chain (21 residues)
  • Signal peptide cleavage: During translocation into the ER lumen, signal peptidase removes the signal sequence, generating proinsulin (86 amino acids in humans) [2].

  • Oxidative folding: Within the ER, proinsulin adopts its native conformation through formation of the three characteristic disulfide bonds, guided by molecular chaperones (e.g., protein disulfide isomerase) and the ER-specific folding environment [9].

  • Proteolytic processing: In maturing secretory granules, prohormone convertases PC2 and PC3 cleave proinsulin at:

  • Arg³¹-Arg³² (B-chain/C-peptide junction)
  • Lys⁶⁴-Arg⁶⁵ (C-peptide/A-chain junction)Exopeptidase carboxypeptidase E then removes the basic residues, yielding mature insulin and C-peptide [2] [8].

Notably, >99% of proinsulin is directed to the regulated secretory pathway in healthy β-cells. However, when granule acidification is impaired or under high biosynthetic demand, some proinsulin may be released via the constitutive pathway without complete processing [1]. The C-peptide, once considered biologically inert, may have signaling functions, though its precise physiological roles remain under investigation [2].

Evolutionary Conservation and Species-Specific Variations

The insulin superfamily exhibits remarkable evolutionary conservation across approximately 600 million years of evolution, with homologs identified in insects (Drosophila), nematodes (C. elegans), and even primitive chordates [4] [10]. Key structural features preserved across species include:

  • The cysteine residues forming the three disulfide bonds
  • Hydrophobic core residues (e.g., A2, A3, A16, A19, B11, B15)
  • Certain receptor-binding determinants (e.g., GlyA1, GlnA5, TyrA19)

Despite this conservation, species-specific variations occur, particularly in the C-terminal region of the B-chain and the C-peptide [10]:

  • Hagfish insulin: Contains 73 amino acid residues in proinsulin with an extended C-peptide (35 residues vs. 31 in humans) [10].
  • Guinea pig insulin: Features substitutions at A4 (Glu→Ser), A8 (Thr→His), and B25 (Phe→Leu) that reduce self-association capacity and receptor-binding affinity [10].
  • Drosophila insulin-like peptide 5 (DILP5): Exhibits only 27.8% sequence identity with human insulin yet maintains the insulin fold with disordered B-chain C-terminus and dimerizes through B-chain N-terminals instead of C-terminals [4].

Table 3: Evolutionary Variations in Insulin Structure

SpeciesSequence Identity to Human InsulinNotable Structural VariationsFunctional Implications
Human100%Reference structureOptimal binding to human receptor
Bovine90.2%A8: Thr→Ala; A10: Ile→Val; B30: Thr→AlaAltered immunogenicity
Porcine93.7%B30: Thr→AlaClinically used due to high similarity
Guinea pig~80%A4: Glu→Ser; B25: Phe→LeuReduced receptor binding
Hagfish~40%Extended C-peptide; Additional disulfide bondPrimitive structural organization
Drosophila DILP527.8%Disordered B-chain C-terminus; Novel dimer interfaceActivates human IR despite low identity

The evolutionary plasticity of insulin structure has informed pharmacological development. For example, sequence variations at B26-B30 inspired engineered analogues with altered pharmacokinetics [6]. Systematic crosslinking within the B22-B30 segment via triazole bridges has generated analogues with preferential binding to the IR-B isoform, demonstrating how evolutionary insights guide therapeutic innovation [6].

Properties

CAS Number

12584-78-0

Product Name

insulin, tri-Lys-

Molecular Formula

C28H50N2O

Synonyms

insulin, tri-Lys-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.